3,6-Dimethyl-2,3-dihydro-1h-inden-1-one

Description

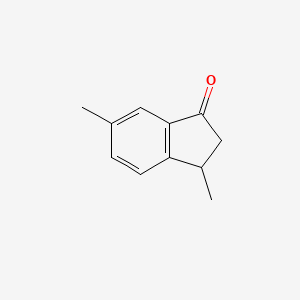

3,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 16440-97-4) is a bicyclic ketone with a fused benzene and cyclopentane ring system. Its molecular formula is C₁₁H₁₂O (molar mass: 160.21 g/mol), and it exhibits a density of 1.085 g/cm³, a boiling point of 298.4°C, and a refractive index of 1.566 . The compound is synthesized via oxidation of 4-methylcyclohex-1,3-dienylacetone using potassium hydroxide . It is characterized by low toxicity and a distinct aromatic profile, making it valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3,6-dimethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O/c1-7-3-4-9-8(2)6-11(12)10(9)5-7/h3-5,8H,6H2,1-2H3 |

InChI Key |

JUMAPQDQXYHFDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C1C=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,6-Dimethyl-2,3-dihydro-1h-inden-1-one involves the bromination of 3,3-dimethyl-indan-1-one. The reaction is carried out by adding bromine to a mixture of aluminum chloride and 3,3-dimethyl-indan-1-one at 100°C. The reaction mixture is then heated for 40-45 minutes .

Another method involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C. This process yields 2,3-dihydro-1-indenone, which can then be further modified to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,3-dihydro-1h-inden-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,6-Dimethyl-2,3-dihydro-1h-inden-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physico-Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|

| 3,6-Dimethyl-2,3-dihydro-1H-inden-1-one | C₁₁H₁₂O | 298.4 | 1.085 | 1.566 |

| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | C₉H₆F₂O | N/A | N/A | N/A |

| 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | C₉H₆Cl₂O | N/A | N/A | N/A |

| 2-Benzoyl-3-methyl-2,3-dihydroinden-1-one | C₁₇H₁₄O₂ | N/A | N/A | N/A |

- Fluorine vs. Chlorine: Difluoro (e.g., 5,6-difluoro-indenone, CAS: 161712-77-2) and dichloro derivatives exhibit higher molecular polarity than the dimethyl analogue, affecting solubility and crystallization behavior .

- Aromatic Substituents: Benzoyl groups (e.g., 2-benzoyl-3-methyl-indenone) introduce π-π stacking interactions, relevant in materials science and drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dimethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation or alkylation of substituted indene precursors. For example, methyl groups can be introduced via alkylation using methyl halides in the presence of a Lewis acid (e.g., AlCl₃). Continuous flow reactors, as described for structurally similar indanones, can enhance yield and purity by minimizing side reactions . Optimization should include monitoring reaction progress via TLC and adjusting temperature/pH to suppress by-products.

Q. How is this compound characterized to confirm structural integrity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for methyl groups (δ ~1.2–1.5 ppm for CH₃) and the ketone moiety (δ ~200–220 ppm in ¹³C NMR).

- X-ray crystallography : Resolve the bicyclic framework using SHELX software for refinement, as demonstrated for halogenated indanones .

- Mass spectrometry : Confirm molecular weight (MW: 162.23 g/mol) via ESI-MS or GC-MS.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow general indanone safety guidelines:

- Use fume hoods to avoid inhalation (H335 hazard) .

- Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319).

- Store in a cool, dry environment away from oxidizers due to potential reactivity under oxidative conditions .

Advanced Research Questions

Q. How do electronic effects of the 3,6-dimethyl substituents influence the compound’s reactivity in cycloaddition reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare with experimental results from Diels-Alder reactions using dienophiles like maleic anhydride. Substituent effects can alter regioselectivity, as seen in fluorinated indanones where electron-withdrawing groups reduce reaction rates .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodology :

- Re-refine XRD data : Use SHELXL to adjust thermal parameters and hydrogen atom positions .

- Validate computational models : Cross-check DFT-optimized geometries with experimental bond lengths/angles. Discrepancies may arise from solvent effects or crystal packing forces, as observed in brominated indanones .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?

- Methodology :

- Molecular docking : Screen against kinase targets (e.g., FAK, JAK2) using AutoDock Vina, referencing indenone-based inhibitors in literature .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition studies. Compare with analogs (e.g., 5-bromo derivatives) to assess the impact of methyl groups on binding affinity .

Q. What experimental designs mitigate challenges in studying the compound’s stability under reductive conditions?

- Methodology :

- Controlled reduction : Use sodium borohydride (NaBH₄) in ethanol at 0°C to minimize over-reduction. Monitor via IR spectroscopy for ketone-to-alcohol conversion .

- Stability assays : Conduct accelerated degradation studies at varying pH and temperature. LC-MS can identify degradation products, as applied to methoxy-substituted indanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.